molecular formula C12H16O4 B8624858 Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate

Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate

Cat. No.: B8624858
M. Wt: 224.25 g/mol
InChI Key: LKGOWIGLGONACY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate is an organic compound with a molecular formula of C12H16O4 It is an ester derivative of 4-hydroxyphenyl and methoxypropionic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate typically involves the esterification of 4-hydroxyphenyl methoxypropionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl methoxypropionic acid.

    Reduction: Formation of 3-(4-hydroxyphenyl)-3-methoxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-hydroxyphenyl)propionate: Lacks the methoxy group, leading to different reactivity and biological activity.

    Ethyl 3-(4-methoxyphenyl)-3-methoxypropionate: Contains an additional methoxy group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate

InChI

InChI=1S/C12H16O4/c1-3-16-12(14)8-11(15-2)9-4-6-10(13)7-5-9/h4-7,11,13H,3,8H2,1-2H3

InChI Key

LKGOWIGLGONACY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.3 g of ethyl 3-(4-benzyloxyphenyl)-3-methoxypropionate were dissolved in 200 ml of ethanol, and 1.1 g of palladium on activated carbon (10%) were added. The mixture was stirred under a hydrogen atmosphere at room temperature for two hours. The reaction mixture was filtered through a nylon membrane filter (0.45 μm) and washed with 200 ml of ethanol, and the filtrate was concentrated under reduced pressure. This gave 6.7 g of ethyl 3-(4-hydroxyphenyl)-3-methoxypropionate.
Name
ethyl 3-(4-benzyloxyphenyl)-3-methoxypropionate
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step Two

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